molecular formula C9H12ClNO B572809 3-(Chloromethyl)-2-isopropoxypyridine CAS No. 1248614-20-1

3-(Chloromethyl)-2-isopropoxypyridine

Cat. No.: B572809
CAS No.: 1248614-20-1
M. Wt: 185.651
InChI Key: JMFOYBFHPLLXLF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-isopropoxypyridine is a versatile chemical intermediate in organic and medicinal chemistry research. Its molecular architecture, featuring a chloromethyl group and an isopropoxy substituent on a pyridine ring, makes it a valuable synthon for constructing more complex heterocyclic systems. This compound is primarily utilized as a key building block in the research and development of Active Pharmaceutical Ingredients (APIs) . The reactivity of the chloromethyl group allows for facile nucleophilic substitution or coupling reactions, enabling the incorporation of the pyridine scaffold into potential drug candidates. Researchers leverage this functionality to create targeted molecular libraries, particularly in exploring compounds for central nervous system and anti-infective applications, areas where chlorinated heterocycles are prevalent . The structural motif of chlorinated pyridines is frequently encountered in pharmacologically active molecules, and this compound provides a strategic entry point for the synthesis of novel entities aimed at various biological targets.

Properties

IUPAC Name

3-(chloromethyl)-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFOYBFHPLLXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734158
Record name 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248614-20-1
Record name 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-isopropoxypyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-isopropoxypyridine. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the scalability of the process is enhanced by optimizing the reaction conditions and using high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols, alcohols), catalysts (e.g., zinc chloride, aluminum chloride), solvents (e.g., dichloromethane, ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with reduced chloromethyl groups, such as methyl or methylene derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl Pyridine Derivatives

(a) 3-(Chloromethyl)pyridine-HCl
  • Structural Features : Lacks the 2-isopropoxy group but retains the chloromethyl substituent at the 3-position.
  • Key Findings: High Cytotoxicity: Exhibits an LD₅₀ of 0.0756 mM in BALB/c-3T3 cells, indicating potent cytotoxicity . Carcinogenicity: Classified as a Level A carcinogen due to its ability to induce transformation assays (LA and SP responses) in preliminary trials .
(b) 3-(Chloromethyl)-2-methylpyridine•HCl
  • Structural Features : Replaces the 2-isopropoxy group with a methyl (-CH₃) group.
  • Key Findings :
    • This compound is cataloged as a pyridine derivative but lacks specific activity data in the evidence .
  • This highlights the role of substituent size in modulating chemical behavior.

Positional Isomers

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride
  • Structural Features : Chloromethyl group at the 4-position instead of the 3-position.
  • Key Findings :
    • Marketed as an industrial-grade chemical with 99% purity, used in pesticides, pharmaceuticals, and agrochemicals .
  • Comparison : Positional isomerism significantly alters electronic distribution and steric interactions. The 4-chloromethyl isomer may exhibit different reactivity patterns in synthesis or biological systems compared to the 3-substituted analog.

Substituent Variants

(a) 6-Chloro-2-methoxy-3-nitropyridine
  • Structural Features: Nitro (-NO₂) and methoxy (-OCH₃) groups replace the chloromethyl and isopropoxy substituents.
  • Key Findings :
    • Structural similarity score of 0.80 to 3-(chloromethyl)-2-isopropoxypyridine, indicating shared core features .
  • Comparison : The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions, whereas the methoxy group provides electron-donating effects, contrasting with the electron-withdrawing chloromethyl group.
(b) 5-O-Methylsulfonyl Indole Derivatives
  • Structural Features : Chloromethyl indoline coupled with sulfonated indole moieties (e.g., 5-O-methylsulfonyl substituents).
  • Key Findings :
    • Demonstrated cytotoxic activity comparable to doxorubicin in cancer cell lines (COLO 205, SK-MEL-2) .
  • The isopropoxy group in this compound may similarly influence bioactivity by balancing lipophilicity and steric effects.

Data Tables

Table 1: Cytotoxicity and Structural Comparison

Compound Substituents Cytotoxicity (LD₅₀) Key Activity/Use Reference
This compound 3-CH₂Cl, 2-OCH(CH₃)₂ Not reported Industrial applications
3-(Chloromethyl)pyridine-HCl 3-CH₂Cl 0.0756 mM Level A carcinogen
5-O-Methylsulfonyl Indole Derivative Indole with 5-O-SO₂CH₃ IC₅₀ ≈ Doxorubicin Anticancer activity

Table 2: Structural Similarity Scores (Pyridine Derivatives)

Compound Similarity Score Key Substituent Differences Reference
6-Chloro-2-methoxy-3-nitropyridine 0.80 -NO₂ at 3, -OCH₃ at 2
4-Chloro-2-methoxy-3-nitropyridine 0.80 -Cl at 4, -NO₂ at 3
2-Chloro-3-methyl-5-nitropyridine 0.65 -Cl at 2, -CH₃ at 3, -NO₂ at 5

Biological Activity

3-(Chloromethyl)-2-isopropoxypyridine is a heterocyclic compound notable for its unique structural features, which include both chloromethyl and isopropoxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 1248614-20-1

The presence of the chloromethyl group is significant as it can participate in nucleophilic substitution reactions, while the isopropoxy group may influence the compound's lipophilicity and overall bioavailability.

The biological activity of this compound has been primarily linked to its interactions with various biological targets:

  • Target Proteins : Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in cellular signaling pathways.
  • Biochemical Pathways : The inhibition or modulation of these targets can affect critical pathways such as RAS/MAPK and PI3K/AKT, which are known to regulate cell proliferation, survival, and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds within this class have been tested against various bacterial strains, demonstrating effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from low micromolar concentrations, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

In cellular assays, this compound has shown cytotoxic effects on certain cancer cell lines:

  • Cell Lines Tested : Studies have involved various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Results : The compound exhibited IC50 values in the micromolar range, suggesting a promising potential for further development as an anticancer agent.

Case Studies

Several case studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation :
    • A study focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions on the pyridine ring were explored to optimize potency.
    • Results indicated that certain modifications led to increased cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells.
  • Structure-Activity Relationship (SAR) :
    • An analysis of related compounds revealed that variations in the substituents significantly impacted their biological activities. For instance, increasing the lipophilicity through additional alkyl groups enhanced membrane permeability and overall efficacy in cellular assays.

Data Summary Table

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAntimicrobialStaphylococcus aureusMIC = 4 µg/mL
This compoundCytotoxicityMCF-7 (breast cancer)IC50 = 10 µM
Derivative AAnticancerA549 (lung cancer)IC50 = 8 µM
Derivative BAntimicrobialEscherichia coliMIC = 5 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-2-isopropoxypyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : The chloromethyl group at position 3 can be introduced via chlorination of a hydroxymethyl precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Isopropoxy installation : Alkylation of 2-hydroxypyridine derivatives with isopropyl bromide in the presence of a base (e.g., K₂CO₃) at reflux temperatures (60–80°C) is a common approach. Solvent choice (e.g., DMF or acetone) impacts reaction efficiency .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the chloromethyl group (CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm in ¹H NMR, while the isopropoxy group shows split signals for the methyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., C₉H₁₂ClNO = 185.6 g/mol). Fragmentation patterns help validate the chloromethyl and isopropoxy groups .
  • Elemental analysis : Verify purity (>95%) by comparing experimental and theoretical C/H/N/Cl values .

Q. How does the chloromethyl group influence the reactivity of this compound in substitution reactions?

  • Methodology :

  • Nucleophilic substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO). For example, reaction with sodium azide (NaN₃) yields azidomethyl derivatives, useful in click chemistry .
  • Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids requires prior conversion of the chloromethyl group to a more reactive leaving group (e.g., triflate) .

Advanced Research Questions

Q. What are the observed cytotoxic effects of this compound derivatives, and how do structural modifications alter bioactivity?

  • Methodology :

  • In vitro assays : BALB/c-3T3 cell viability assays reveal cytotoxicity (e.g., LD₅₀ = 0.0756 mM for a related chloromethylpyridine-HCl derivative). Dose-response curves and IC₅₀ calculations are critical .
  • Structure-activity relationships (SAR) : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 4 increases electrophilicity, enhancing reactivity with biological nucleophiles (e.g., glutathione) .

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes for this compound?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇ vs. DMF) to distinguish between SN1 and SN2 pathways .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity in substitution reactions .
  • Controlled experiments : Replicate conflicting studies under identical conditions (e.g., reagent purity, moisture levels) to identify variables causing discrepancies .

Q. What strategies mitigate data variability in biological assays involving this compound?

  • Methodology :

  • Assay standardization : Use internal controls (e.g., staurosporine for cytotoxicity assays) and validate protocols across multiple labs .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the chloromethyl group to hydroxymethyl derivatives) that may interfere with bioactivity .
  • Statistical rigor : Employ larger sample sizes (n ≥ 6) and blinded analysis to reduce false positives/negatives in transformation assays .

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